[4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID
Overview
Description
[4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID is an organic compound that features a pyrazine ring attached to a phenylacetic acid moiety through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID typically involves the reaction of 4-aminophenylacetic acid with pyrazine-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to form amine derivatives, which can further react to form various functionalized products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, while the amide linkage allows for hydrogen bonding with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties but different substituents on the aromatic ring.
Pyrazine derivatives: Compounds with pyrazine rings but different functional groups attached.
Uniqueness: The unique combination of the pyrazine ring and phenylacetic acid moiety in [4-(PYRAZINE-2-AMIDO)PHENYL]ACETIC ACID provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(pyrazine-2-carbonylamino)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12(18)7-9-1-3-10(4-2-9)16-13(19)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTIUOXYAHWKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)C2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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